molecular formula C18H26N4O2 B10818885 Adb-butinaca CAS No. 2682867-55-4

Adb-butinaca

Cat. No. B10818885
CAS RN: 2682867-55-4
M. Wt: 330.4 g/mol
InChI Key: GPWADXHYJAZPAX-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ADB-BUTINACA involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: ADB-BUTINACA undergoes several types of chemical reactions:

    Oxidation: Hydroxylation of the butyl side chain and the indazole ring.

    Reduction: Reduction of the carbonyl group in the carboxamide moiety.

    Substitution: N-dealkylation of the butyl side chain.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ADB-BUTINACA has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

    Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and toxicological profile.

    Industry: Utilized in the development of new synthetic cannabinoids and related compounds

Mechanism of Action

ADB-BUTINACA exerts its effects by binding to the cannabinoid receptors CB1 and CB2. It acts as a full agonist at these receptors, leading to the activation of downstream signaling pathways. This activation results in various physiological and psychological effects, including euphoria, sedation, and altered perception .

Similar Compounds:

  • ADB-BINACA
  • ADB-PINACA
  • ADB-HEXINACA
  • ADB-5’F-BUTINACA
  • ADB-5’Br-BUTINACA
  • MDMB-BINACA

Comparison: this compound is unique due to its specific structural modifications, such as the butyl side chain and the indazole core. These modifications contribute to its high binding affinity and potency at the cannabinoid receptors. Compared to other similar compounds, this compound exhibits distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and analytical purposes .

properties

CAS RN

2682867-55-4

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butylindazole-3-carboxamide

InChI

InChI=1S/C18H26N4O2/c1-5-6-11-22-13-10-8-7-9-12(13)14(21-22)17(24)20-15(16(19)23)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H2,19,23)(H,20,24)/t15-/m1/s1

InChI Key

GPWADXHYJAZPAX-OAHLLOKOSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)N)C(C)(C)C

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.